molecular formula C19H20BrN3O2 B14818316 N-benzyl-4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-4-oxobutanamide

N-benzyl-4-{(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl}-4-oxobutanamide

Cat. No.: B14818316
M. Wt: 402.3 g/mol
InChI Key: BHKDUBIJZPEGQI-HYARGMPZSA-N
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Description

N-benzyl-4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-4-oxobutanamide is a complex organic compound with the molecular formula C19H20BrN3O2. This compound is characterized by the presence of a benzyl group, a bromophenyl group, and a hydrazino group, making it a versatile molecule in various chemical reactions and applications.

Properties

Molecular Formula

C19H20BrN3O2

Molecular Weight

402.3 g/mol

IUPAC Name

N-benzyl-N'-[(E)-1-(4-bromophenyl)ethylideneamino]butanediamide

InChI

InChI=1S/C19H20BrN3O2/c1-14(16-7-9-17(20)10-8-16)22-23-19(25)12-11-18(24)21-13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,24)(H,23,25)/b22-14+

InChI Key

BHKDUBIJZPEGQI-HYARGMPZSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCC(=O)NCC1=CC=CC=C1)/C2=CC=C(C=C2)Br

Canonical SMILES

CC(=NNC(=O)CCC(=O)NCC1=CC=CC=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-4-oxobutanamide typically involves the condensation of benzylamine with 4-bromobenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate and a suitable acylating agent under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-4-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-4-oxobutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-4-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-4-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group, in particular, allows for targeted interactions in biological systems, making it a valuable compound for research and development .

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